N-[2-(cyclohexylthio)ethyl]-3-iodo-4-methoxybenzenesulfonamide
Overview
Description
N-[2-(cyclohexylthio)ethyl]-3-iodo-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H22INO3S2 and its molecular weight is 455.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.00858 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antifungal and Anti-HIV Activities
Research has indicated that certain benzenesulfonamides, which bear structural similarities to N-[2-(cyclohexylthio)ethyl]-3-iodo-4-methoxybenzenesulfonamide, have been synthesized and evaluated for their antifungal and anti-HIV activities. These compounds were prepared through a series of chemical reactions and were characterized by their physical, microanalytical, and spectral data. The in vitro screening of these compounds revealed promising antifungal and anti-HIV properties (Zareef et al., 2007).
Catalysis in Organic Synthesis
Another study explored the iodobenzene-catalyzed cyclization of N-methoxyethanesulfonamides, leading to the synthesis of 3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This research highlights the potential of related sulfonamide compounds in facilitating organic synthesis processes, which could be applicable to the synthesis and functionalization of compounds similar to this compound (Moroda & Togo, 2008).
Potential Anticancer Agents
Research into aminothiazole-paeonol derivatives, including compounds with benzenesulfonamide moieties, has shown that these molecules possess high anticancer potential against various human cancer cell lines. These findings suggest that structurally related compounds, such as this compound, might also exhibit similar anticancer activities, warranting further investigation (Tsai et al., 2016).
Properties
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-3-iodo-4-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO3S2/c1-20-15-8-7-13(11-14(15)16)22(18,19)17-9-10-21-12-5-3-2-4-6-12/h7-8,11-12,17H,2-6,9-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUHWMLBDGRNQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCSC2CCCCC2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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